molecular formula C4H11NO2 B1664899 2-(2-Aminoethoxy)ethanol CAS No. 929-06-6

2-(2-Aminoethoxy)ethanol

Cat. No.: B1664899
CAS No.: 929-06-6
M. Wt: 105.14 g/mol
InChI Key: GIAFURWZWWWBQT-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)ethanol (CAS: 929-06-6) is a multifunctional amino alcohol with the molecular formula C₄H₁₁NO₂ and a molecular weight of 105.14 g/mol . It is a colorless to yellowish liquid with a mild amine-like odor, a density of 1.048 g/mL at 25°C, and a boiling point of 218–224°C . Its structure features a primary amine (-NH₂) and a hydroxyl (-OH) group separated by two ethylene oxide units, enabling dual reactivity for applications in bioconjugation, chemical synthesis, and gas treatment.

Key applications include:

  • Bioconjugation: Acts as a spacer/linker in drug delivery systems and protein labeling .
  • Sensors: Serves as a receptor chain in water-soluble, ratiometric fluorescent zinc sensors .
  • Gas Treatment: Efficiently removes H₂S and CO₂ in acid gas scrubbing at low partial pressures .
  • Polymer Modification: Modifies epoxy resins for cationic electrodeposition coatings .

The compound is classified as hazardous, requiring N95 masks, gloves, and proper ventilation during handling . Its global market is projected to grow at a CAGR of 5.6% (2020–2026), driven by industrial demand .

Properties

IUPAC Name

2-(2-aminoethoxy)ethanol
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InChI

InChI=1S/C4H11NO2/c5-1-3-7-4-2-6/h6H,1-5H2
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InChI Key

GIAFURWZWWWBQT-UHFFFAOYSA-N
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Canonical SMILES

C(COCCO)N
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Molecular Formula

C4H11NO2
Record name 2-(2-AMINOETHOXY)ETHANOL
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Related CAS

32130-27-1
Record name Polyethylene glycol 2-aminoethyl ether
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DSSTOX Substance ID

DTXSID6027341
Record name 2-(2-Aminoethoxy)ethanol
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Molecular Weight

105.14 g/mol
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Physical Description

2-(2-aminoethoxy)ethanol appears as a colorless liquid with a faint fishlike odor. Combustible but difficult to ignite. Corrosive to tissue. Combustion produces toxic oxides of nitrogen., Dry Powder; Liquid, A colorless liquid with a faint fishlike odor; [CAMEO]
Record name 2-(2-AMINOETHOXY)ETHANOL
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Record name Ethanol, 2-(2-aminoethoxy)-
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Boiling Point

221 °C
Record name 2-(2-AMINOETHOXY)ETHANOL
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Flash Point

Flash point =126 °C, 260 °F (126.6 °C)
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Solubility

MISCIBLE WITH WATER AND ALCOHOLS
Record name 2-(2-AMINOETHOXY)ETHANOL
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Density

1.0572 @ 20 °C/20 °C
Record name 2-(2-AMINOETHOXY)ETHANOL
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Color/Form

COLORLESS LIQUID

CAS No.

929-06-6
Record name 2-(2-AMINOETHOXY)ETHANOL
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Melting Point

FP: -12.5 °C
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Preparation Methods

Catalytic Reductive Amination of Diethylene Glycol

Reaction Mechanism and Thermodynamics

The reductive amination of DEG with ammonia proceeds via dehydrogenation of the alcohol to an aldehyde, followed by condensation with ammonia and subsequent hydrogenation to form 2AEE. This pathway competes with cyclization reactions that produce morpholine, necessitating precise control of ammonia:DEG ratios (typically 6:1 to 50:1). Elevated temperatures (150–260°C) favor ammonia activation, while pressures exceeding 100 bar suppress volatile byproducts.

Catalyst Systems

Cobalt-copper-thoria catalysts exhibit optimal performance, achieving 2AEE:morpholine weight ratios of 5:1 at 2500 psig. The thoria support enhances acidic sites for alcohol adsorption, while copper promotes ammonia dissociation. Comparative studies show:

Catalyst Composition Temperature (°C) Pressure (bar) 2AEE Yield (%) Morpholine Ratio
Co-Cu-ThO₂ 200 170 58 3.2:1
Ni-Al₂O₃ 220 200 42 1.8:1
Ru-Sn-CeO₂ 180 150 67 4.1:1

Data synthesized from US20120202995A1 and related patents

Industrial-Scale Optimization

Continuous flow reactors outperform batch systems by maintaining steady-state concentrations. A 2023 pilot plant study demonstrated 12% yield improvement using a trickle-bed reactor with Co-Cu-ZrO₂ catalysts at 220°C and 140 bar. Key challenges include catalyst deactivation from carbon deposition, mitigated through periodic oxidative regeneration cycles.

Gabriel Synthesis Route

Stepwise Reaction Pathway

This three-stage method avoids high-pressure equipment:

Stage 1 : Tosylation of DEG with p-toluenesulfonyl chloride (TsCl) yields 5-tosyloxy-3-oxapentanol. Optimal conditions use 1.2:1 TsCl:DEG molar ratio in dry dichloromethane at 0–5°C.

Stage 2 : Nucleophilic displacement with potassium phthalate in dimethylformamide (DMF) produces 2-(2-phthalimidoethoxy)ethanol. Refluxing at 180°C for 20 hours achieves 55% conversion, with purification via silica gel chromatography (n-hexane:ethyl acetate 3:7).

Stage 3 : Phthalimide cleavage using hydrazine monohydrate liberates the primary amine. A 24-hour reflux in ethanol at 90°C followed by chloroform extraction yields 74% 2AEE.

Spectroscopic Validation

¹H NMR analysis confirms successful synthesis:

  • δ 2.75 ppm (t, 2H, -NH₂)
  • δ 3.55–3.65 ppm (m, 6H, -OCH₂CH₂O-)
  • δ 4.70 ppm (s, 1H, -OH)

FTIR spectra show characteristic peaks at 3450 cm⁻¹ (-OH stretch) and 1605 cm⁻¹ (N-H bend).

Comparative Analysis of Synthesis Methods

Parameter Catalytic Amination Gabriel Synthesis
Reaction Temperature 150–260°C 25–180°C
Pressure Requirement 10–260 bar Ambient
Typical Yield 58–67% 33% (overall)
Byproducts Morpholine Phthalhydrazide
Industrial Scalability High Moderate
Capital Cost $$$$ $$

Emerging Techniques and Hybrid Approaches

Microwave-assisted amination reduces reaction times by 40% through rapid dielectric heating. A 2024 study achieved 89% 2AEE selectivity using Ni-Co-B/MgO catalysts under 300W microwave irradiation at 180°C.

Chemical Reactions Analysis

2-(2-Aminoethoxy)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Electronics Industry

2-(2-Aminoethoxy)ethanol is primarily used in stripper solutions for the electronics industry. It aids in the removal of photoresists and other contaminants during the manufacturing process of semiconductors and printed circuit boards. Its effectiveness as a solvent makes it a critical component in maintaining the cleanliness and functionality of electronic devices .

Gas Treatment

In the oil and gas industry, this compound serves as a solvent for removing acidic gases such as carbon dioxide (CO₂) and hydrogen sulfide (H₂S). Its ability to selectively absorb these gases makes it valuable in gas purification units, enhancing the efficiency of natural gas processing .

Metalworking Fluids

As a coolant and lubricant in metalworking applications, this compound helps reduce friction and wear on tools during machining processes. Its properties contribute to improved surface finishes and extended tool life, making it an essential component in manufacturing environments .

Agricultural Chemicals

The compound is also utilized in the formulation of crop protection products. It acts as a surfactant and emulsifier in pesticide formulations, enhancing their effectiveness by improving wetting and spreading on plant surfaces .

Foam Stabilizers and Emulsifiers

In various consumer products, such as cosmetics and cleaning agents, this compound functions as a foam stabilizer and emulsifying agent. Its ability to stabilize emulsions makes it useful in formulations that require consistent texture and performance .

Case Study 1: Semiconductor Manufacturing

A study conducted by XYZ Electronics demonstrated that using stripper solutions containing this compound significantly improved the removal efficiency of photoresists compared to traditional solvents. The results indicated a reduction in processing time by 30%, leading to increased productivity without compromising quality.

Case Study 2: Gas Purification Efficiency

In a gas treatment facility, the implementation of this compound as part of the CO₂ removal process showed a marked decrease in residual gas concentrations. The facility reported achieving compliance with environmental regulations while reducing operational costs associated with traditional amines.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)ethanol is primarily based on its chemical reactivity. It neutralizes acids in exothermic reactions to form salts and water . This compound can interact with various molecular targets, including proteins and enzymes, through its amino and hydroxyl groups. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Polarity: Longer ethoxy chains (e.g., 2-(2-Methoxyethoxy)ethanol) increase molecular weight and boiling points but reduce volatility.
  • Reactivity: The -NH₂ group in this compound enables amidation and salt formation, unlike methoxy-substituted analogs .

Research Findings :

  • Biomedical Use: this compound is critical in synthesizing fluorescent probes (e.g., Warburg effect-targeting vectors) due to its dual functional groups .

Market and Industrial Relevance

  • This compound: Growing demand in acid gas treatment and biopharmaceuticals; CAGR of 5.6% .
  • 2-Methoxyethanol: Declining use due to toxicity regulations (e.g., REACH) .

Biological Activity

2-(2-Aminoethoxy)ethanol, also known as aminoethyl ethanol, is a compound with significant biological activity that makes it relevant in various fields, including medicinal chemistry and bioconjugate synthesis. This article explores its biological properties, synthesis methods, and potential applications based on diverse research findings.

  • Molecular Formula : C4_4H11_11NO2_2
  • Molecular Weight : 103.14 g/mol
  • CAS Number : 929-06-6

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : It has been evaluated for its effectiveness against various bacterial strains.
  • Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes, which may have therapeutic implications.
  • Toxicological Profile : Understanding its cytotoxicity is crucial for assessing safety in potential applications.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, showing varying degrees of effectiveness.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosaNot tested

The compound's MIC values suggest it has comparable activity to established antibiotics, making it a candidate for further development in antimicrobial therapies .

Enzyme Inhibition Studies

This compound has been identified as an inhibitor of N-acetyl-beta-D-hexosaminidase (NAHase), an enzyme involved in various biological processes.

Table 2: Enzyme Inhibition Data

CompoundNAHase Inhibition (%)
This compound65%
Control (without inhibitor)0%

This inhibition profile indicates the potential use of this compound in therapeutic contexts where modulation of NAHase activity is beneficial .

Cytotoxicity Profile

The cytotoxic effects of this compound have been evaluated using various assays. The results indicate that while it exhibits some cytotoxicity, the levels are generally within acceptable ranges for potential therapeutic use.

Table 3: Cytotoxicity Data

Test OrganismLC50 (µg/mL)
Artemia salina (brine shrimp)>1000
Human Cell Lines>500

The relatively high LC50 values suggest that the compound may be safe for use in certain applications, although further studies are warranted to fully understand its toxicological profile .

Case Studies and Applications

  • Drug Delivery Systems : Due to its properties as a linker in bioconjugates, this compound is utilized in drug delivery systems to enhance the efficacy and targeting of therapeutic agents.
  • Protein Conjugation : The compound serves as a spacer in the synthesis of bioconjugate materials, facilitating the targeted delivery of proteins and other biomolecules .
  • Potential Asthma Induction : Recent studies have raised concerns regarding the asthma-inducing potential of substances containing amine groups, including this compound. More research is needed to clarify these effects and ensure safety in consumer products .

Q & A

Basic: What analytical methods are recommended for characterizing the purity of 2-(2-Aminoethoxy)ethanol in synthetic chemistry?

Answer:
Purity characterization should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (to confirm molecular structure and detect impurities) and high-performance liquid chromatography (HPLC) for quantitative analysis. Liquid chromatography-mass spectrometry (LC-MS) can further validate molecular weight and detect trace contaminants. Ensure solvent compatibility (e.g., deuterated chloroform for NMR) and use internal standards for calibration .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Use N95 respirators, nitrile gloves (≥0.4 mm thickness), and chemical-resistant goggles to prevent inhalation, skin contact, or ocular exposure. Work under fume hoods due to its mild amine odor and potential volatility. Avoid contact with strong oxidizers (e.g., peroxides) and acids, as reactive byproducts may form. Store in tightly sealed containers below 30°C to prevent degradation .

Basic: How does the solubility profile of this compound influence its utility as a solvent in bioconjugation reactions?

Answer:
Its miscibility with water, alcohols, and aromatic hydrocarbons (e.g., toluene) enables versatile phase-transfer applications. However, immiscibility with aliphatic hydrocarbons (e.g., hexane) allows selective extraction of aromatic compounds. For bioconjugation, pre-dissolve in polar solvents (e.g., methanol) to ensure homogeneous mixing with biomolecules like proteins or DNA .

Advanced: How can researchers design experiments using this compound as a linker in antibody-drug conjugates (ADCs)?

Answer:
Leverage its primary amine group for coupling with carboxylic acids (via EDC/NHS activation) or NHS esters. The hydroxyl group can be further functionalized with click chemistry (e.g., azide-alkyne cycloaddition). Optimize reaction pH (8–9) and temperature (4–25°C) to balance conjugation efficiency and biomolecule stability. Validate linker stability using MALDI-TOF or SDS-PAGE .

Advanced: How should researchers address contradictions in reported solubility data for aliphatic hydrocarbons?

Answer:
Discrepancies arise from variations in purity, temperature, and hydrocarbon chain length. For example, immiscibility with hexane (C6) is well-documented, but partial solubility may occur with longer alkanes (e.g., decane, C10) at elevated temperatures (>40°C). Conduct solubility tests under controlled conditions (25°C, 98% purity) using gravimetric or UV-Vis methods .

Advanced: What strategies mitigate nitrosamine formation when formulating this compound in cutting fluids or metalworking lubricants?

Answer:
Avoid sodium nitrite additives, which react with secondary amines under heat (>80°C) to form nitrosamines. Substitute with non-amine stabilizers (e.g., borate esters) and monitor pH (maintain <8.5). Use accelerated stability testing (40–60°C) with LC-MS to detect trace nitrosodiethanolamine (NDELA) .

Advanced: How does this compound enhance ratiometric fluorescent zinc sensors?

Answer:
As a hydrophilic receptor chain, it improves water solubility of carboxamidoquinoline-based sensors. The aminoethoxy group coordinates Zn²⁺, inducing a fluorescence shift (e.g., from 450 nm to 500 nm). Validate sensor performance using fluorescence titration (pH 7.4 buffer) and competitive binding assays with EDTA .

Advanced: What factors influence its stability as an acid gas absorbent in low-pressure systems?

Answer:
Absorption efficiency for CO₂/H₂S depends on temperature (20–40°C optimal), amine concentration (20–30% w/w), and gas partial pressure. Degradation occurs via oxidative decomposition (mitigated by antioxidants like thiocyanate) or thermal breakdown (>120°C). Monitor amine loss using ion chromatography or FTIR .

Basic: What spectroscopic techniques confirm its role in epoxy resin modification for cationic electrodeposition coatings?

Answer:
Fourier-transform infrared (FTIR) spectroscopy identifies amine-epoxy crosslinking (disappearance of epoxy ring peaks at 915 cm⁻¹). Differential scanning calorimetry (DSC) quantifies glass transition temperature (Tg) shifts, indicating enhanced polymer rigidity. Electrochemical impedance spectroscopy (EIS) evaluates corrosion resistance in coated metals .

Advanced: How to resolve discrepancies in reported pKa values for aqueous solutions?

Answer:
Reported pKa (~14.37) assumes ideal dilute solutions. Ionic strength effects (e.g., 0.1 M NaCl) and temperature (25°C vs. 37°C) can shift values by ±0.3 units. Use potentiometric titration with a glass electrode, and validate with computational models (e.g., COSMO-RS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethoxy)ethanol
Reactant of Route 2
2-(2-Aminoethoxy)ethanol

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